Cas no 68671-47-6 ((2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid)

(2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a chiral carboxylic acid derivative featuring a hydroxyl group at the α-position and a 4-nitrophenyl substituent at the β-position. This compound is of interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals and fine chemicals. The (R)-enantiomer offers stereochemical specificity, making it valuable in asymmetric synthesis and enzyme-mediated transformations. Its nitro group enhances reactivity in nucleophilic aromatic substitution reactions, while the carboxylic acid functionality allows for further derivatization. The compound’s well-defined stereochemistry and functional group compatibility make it a versatile intermediate for research and industrial applications.
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid structure
68671-47-6 structure
Product Name:(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
CAS No:68671-47-6
MF:C9H9NO5
MW:211.171462774277
CID:3164978
PubChem ID:53975062
Update Time:2025-06-09

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
    • (2R)-2-HYDROXY-3-(4-NITROPHENYL)PROPANOIC ACID,98%
    • 134500
    • (R)-2-Hydroxy-3-(4-nitrophenyl)propanoicacid
    • AKOS037651915
    • F17733
    • (R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid
    • (2R)-2-hydroxy-3-(4-nitrophenyl)propanoicacid
    • SCHEMBL4365310
    • 68671-47-6
    • Benzenepropanoic acid, a-hydroxy-4-nitro-, (R)-
    • DS-018929
    • CS-0045463
    • Inchi: 1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
    • InChI Key: JUHYZGPSJIUDDU-MRVPVSSYSA-N
    • SMILES: O[C@@H](C(=O)O)CC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.04807239g/mol
  • Monoisotopic Mass: 211.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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Additional information on (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

Introduction to (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic Acid (CAS No. 68671-47-6)

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 68671-47-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic interventions. The presence of both hydroxyl and nitrophenyl groups in its structure imparts distinct reactivity and biological activity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The compound belongs to a class of molecules that exhibit a balance of hydrophilicity and lipophilicity, which is often crucial for drug-like properties such as solubility, permeability, and metabolic stability. The stereochemistry at the second carbon atom, specifically the (2R) configuration, plays a pivotal role in determining its biological efficacy. This chirality is a critical factor in many pharmaceuticals, as the (R) enantiomer often demonstrates different pharmacological profiles compared to its (S) counterpart.

In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic agents. Among these, 2-hydroxy-3-(4-nitrophenyl)propanoic acid has emerged as a promising candidate due to its ability to interact with various biological targets. The nitrophenyl group, in particular, is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to biological receptors. This feature has made it a valuable component in the design of small-molecule inhibitors and agonists.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular interactions. The structural features of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid suggest that it may interact with key enzymes and receptors involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). By modulating these pathways, the compound could potentially reduce inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the hydroxyl group provides a site for further functionalization, allowing chemists to explore various derivatives with enhanced pharmacological properties. For instance, esterification or etherification of the hydroxyl group could alter the solubility and bioavailability of the compound, making it more suitable for oral or injectable formulations. Additionally, the nitrophenyl moiety can be reduced to an amine or converted into other functional groups, expanding its utility in medicinal chemistry.

Recent studies have also explored the antimicrobial properties of derivatives of 2-hydroxy-3-(4-nitrophenyl)propanoic acid. The nitrophenyl group is known to exhibit broad-spectrum antimicrobial activity due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways. This has led to investigations into using this scaffold as a basis for novel antibiotics or antifungal agents. Preliminary findings suggest that certain derivatives may possess significant activity against multidrug-resistant strains of bacteria, offering hope for addressing the growing crisis of antibiotic resistance.

The synthesis of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid presents unique challenges due to its stereochemical complexity. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce this compound with high yields and minimal racemization. These methods include chiral auxiliaries, enzymatic catalysis, and transition-metal-catalyzed reactions, which have significantly improved the efficiency and scalability of production.

In conclusion, (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid (CAS No. 68671-47-6) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases, including inflammation and infections. As research continues to uncover new applications for this molecule, it is likely that we will see further advancements in its synthesis and utilization within the pharmaceutical industry.

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